molecular formula C11H25N B14367005 N-(2-Methylpropyl)heptan-1-amine CAS No. 90105-57-0

N-(2-Methylpropyl)heptan-1-amine

Cat. No.: B14367005
CAS No.: 90105-57-0
M. Wt: 171.32 g/mol
InChI Key: LAXKUQFUEFSWSE-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)heptan-1-amine is a primary amine characterized by the presence of an amino group attached to a heptane chain with a 2-methylpropyl substituent Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. For example, using 1-bromoheptane and 2-methylpropylamine, the reaction proceeds as follows[ \text{CH}_3(\text{CH}_2)_5\text{CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_5\text{CH}_2\text{NH}_2 + \text{HBr} ]

    Reduction of Nitriles: Another method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4). The nitrile is reduced to the corresponding amine[ \text{R-CN} + 4[\text{H}] \rightarrow \text{R-CH}_2\text{NH}_2 ]

Industrial Production Methods

Industrial production often involves the use of catalytic hydrogenation of nitriles or the Gabriel synthesis, which involves the alkylation of phthalimide followed by hydrolysis to yield the primary amine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Primary amines can be oxidized to form nitriles or amides. For example, oxidation with potassium permanganate (KMnO4) can yield the corresponding nitrile.

    Reduction: Reduction reactions typically involve the conversion of nitriles to amines using reducing agents like LiAlH4.

    Substitution: Amines can undergo nucleophilic substitution reactions where the amino group acts as a nucleophile. For example, reacting with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitriles, amides.

    Reduction: Primary amines.

    Substitution: Secondary and tertiary amines.

Scientific Research Applications

N-(2-Methylpropyl)heptan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential role in biological systems and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.

Comparison with Similar Compounds

Similar Compounds

    N-Propylheptan-1-amine: Similar structure but lacks the 2-methylpropyl substituent.

    N-Ethylheptan-1-amine: Contains an ethyl group instead of a 2-methylpropyl group.

    N-Methylheptan-1-amine: Contains a methyl group instead of a 2-methylpropyl group.

Uniqueness

N-(2-Methylpropyl)heptan-1-amine is unique due to the presence of the 2-methylpropyl substituent, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other primary amines, making it valuable for specific applications.

Properties

CAS No.

90105-57-0

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N-(2-methylpropyl)heptan-1-amine

InChI

InChI=1S/C11H25N/c1-4-5-6-7-8-9-12-10-11(2)3/h11-12H,4-10H2,1-3H3

InChI Key

LAXKUQFUEFSWSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC(C)C

Origin of Product

United States

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